molecular formula C14H15BrN4O B2539961 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine CAS No. 2380077-71-2

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine

Cat. No.: B2539961
CAS No.: 2380077-71-2
M. Wt: 335.205
InChI Key: XMUKLQCTPKEBJZ-UHFFFAOYSA-N
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Description

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine is a complex organic compound with the molecular formula C16H14BrN5O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium complexes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby affecting various cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine is unique due to its specific combination of functional groups, which provides distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c1-10-17-6-3-14(18-10)19-7-4-11(9-19)20-13-2-5-16-8-12(13)15/h2-3,5-6,8,11H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUKLQCTPKEBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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